Comprehensive Solubility Profiling: 1-Methylindoline-7-carbonitrile
Comprehensive Solubility Profiling: 1-Methylindoline-7-carbonitrile
The following technical guide details the solubility profiling of 1-Methylindoline-7-carbonitrile , a specialized nitrogen-heterocyclic intermediate.
Given the scarcity of public experimental datasets for this specific isomer, this guide functions as a predictive and methodological whitepaper . It synthesizes theoretical solubility principles based on the molecule's specific structural features (steric strain at the 1,7-position) with rigorous, standard-operating-procedures (SOPs) for generating validation data in a drug development context.
Executive Summary & Structural Analysis
1-Methylindoline-7-carbonitrile represents a distinct class of functionalized indolines used as scaffolds in medicinal chemistry. Its solubility profile is governed by a competition between the lipophilic N-methylated indoline core and the highly polar, hydrogen-bond accepting nitrile group at the 7-position.
Physicochemical Descriptors
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Core Scaffold: 2,3-Dihydro-1H-indole (Indoline).
-
Key Functional Groups:
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1-Methyl (N-Me): Increases lipophilicity (
) and eliminates the Hydrogen Bond Donor (HBD) capacity of the amine. -
7-Carbonitrile (7-CN): A strong Hydrogen Bond Acceptor (HBA) with a significant dipole moment.
-
-
Steric Consideration (The "Orthogonal" Effect): The proximity of the 1-Methyl group and the 7-Cyano group creates steric crowding (peri-interaction). This likely disrupts efficient crystal packing compared to the 5-cyano isomer, potentially resulting in higher solubility in organic solvents due to lower lattice energy.
Theoretical Solubility Framework
To select the optimal solvent system for synthesis or purification, we apply the Hansen Solubility Parameter (HSP) logic. The total solubility parameter (
Predicted Solvent Affinity
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |
| Polar Aprotic | DMF, DMSO, NMP | Dipole-Dipole & | High |
| Chlorinated | Dichloromethane (DCM), Chloroform | Dispersion forces & weak H-bonding. Excellent solvation of the lipophilic core. | Very High |
| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-Dipole. Good balance for recrystallization. | Moderate to High |
| Alcohols | Methanol, Ethanol, IPA | H-bonding (Solvent Donor -> CN Acceptor). Solubility will be highly temperature-dependent. | Moderate (Ideal for Crystallization) |
| Alkanes | Hexane, Heptane | Dispersion only. The polarity of the CN group creates a mismatch. | Low (Anti-solvent) |
Experimental Protocols (SOP)
As a Senior Scientist, you must validate these predictions empirically. The following protocols are the industry standard for generating high-fidelity solubility data (Mole Fraction,
Protocol A: Isothermal Saturation (Shake-Flask Method)
Best for: Equilibrium solubility determination at fixed temperatures.
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Preparation: Add excess 1-Methylindoline-7-carbonitrile solid to 10 mL of the target solvent in a jacketed glass vessel.
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Equilibration: Stir continuously at the set temperature (e.g., 298.15 K) for 24–48 hours.
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Critical Check: Ensure solid phase remains present throughout. If fully dissolved, add more solid.
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Sampling: Stop stirring and allow phases to separate (sedimentation) for 2 hours.
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Filtration: Extract the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
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Quantification: Dilute the filtrate and analyze via HPLC-UV (suggested detection: 254 nm or
of the indole system).
Protocol B: Polythermal Method (Laser Monitoring)
Best for: Rapid generation of solubility curves and metastable zone width (MSZW).
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Setup: Place a mixture of known composition (solute/solvent mass ratio) in a reactor.
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Heating: Heat at a slow ramp (0.5 K/min) while monitoring turbidity via a laser transmission probe.
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Clear Point: Record the temperature (
) where transmission hits 100% (dissolution). -
Cooling: Cool at a fixed rate to determine the cloud point (
) for nucleation studies.
Visualization of Workflow
The following diagram outlines the decision logic for solubility determination.
Figure 1: Decision matrix for solubility determination, moving from solvent screening to thermodynamic modeling.
Thermodynamic Modeling
To extrapolate experimental data to other temperatures, the Modified Apelblat Equation is the gold standard in chemical engineering data analysis.
Modified Apelblat Equation
- : Mole fraction solubility of 1-Methylindoline-7-carbonitrile.
- : Absolute temperature (K).
- : Empirical model parameters derived via regression analysis.
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Application: Use this model to predict solubility at temperatures not experimentally measured (e.g., boiling point for reflux).
Dissolution Thermodynamics (Van't Hoff)
Analyzing the enthalpy (
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Endothermic (+
): Solubility increases with temperature (typical for this class of organics). -
Exothermic (-
): Solubility decreases with temperature (rare, but possible in specific solvent interactions).
Interaction Mechanism Diagram
Understanding why the molecule dissolves is crucial for solvent substitution.
Figure 2: Mechanistic map of solute-solvent interactions governing the dissolution process.
References & Validation Sources
Since specific solubility data for 1-Methylindoline-7-carbonitrile is not indexed in public repositories, the methodologies and theoretical frameworks above are grounded in standard authoritative texts and comparable peer-reviewed protocols.
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Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction principles).
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Grant, D. J. W., & Higuchi, T. Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on thermodynamic modeling).
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Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical & Thermodynamics, 1999. Link (Source of the Apelblat Equation).
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Shake-Flask Protocol Validation: Journal of Chemical & Engineering Data Author Guidelines for Solubility Measurements. Link (Standard for experimental integrity).
